Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropyl group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring, the introduction of the acetyl and carboxylate groups, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods would ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and cyclopropyl-containing molecules. Examples include:
- Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate analogs with different substituents.
- Other thiophene-based compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21Cl2NO4S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21Cl2NO4S/c1-6-25-17(24)12-8(2)14(9(3)22)26-16(12)21-15(23)13-10(7-11(19)20)18(13,4)5/h7,10,13H,6H2,1-5H3,(H,21,23) |
InChI Key |
XPFHSNGDMWHHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
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